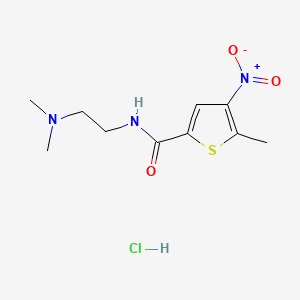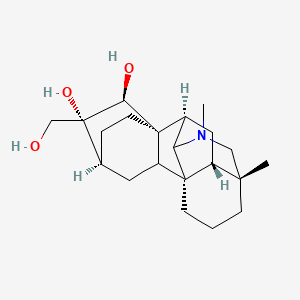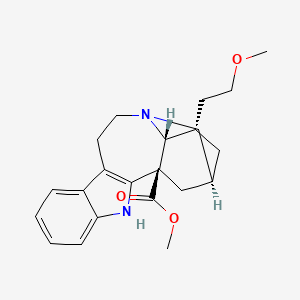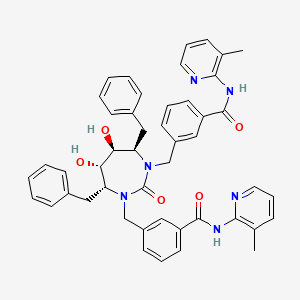
Acetamide, 2-chloro-N-(3,4-dihydro-5-oxo-5H-pyrido(2,3-e)(1,3,4)triazepin-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2-chloro-N-(3,4-dihydro-5-oxo-5H-pyrido(2,3-e)(1,3,4)triazepin-2-yl)- is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrido-triazepine core structure, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-chloro-N-(3,4-dihydro-5-oxo-5H-pyrido(2,3-e)(1,3,4)triazepin-2-yl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, 2-chloro-N-(3,4-dihydro-5-oxo-5H-pyrido(2,3-e)(1,3,4)triazepin-2-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted acetamides .
Aplicaciones Científicas De Investigación
Acetamide, 2-chloro-N-(3,4-dihydro-5-oxo-5H-pyrido(2,3-e)(1,3,4)triazepin-2-yl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Acetamide, 2-chloro-N-(3,4-dihydro-5-oxo-5H-pyrido(2,3-e)(1,3,4)triazepin-2-yl)- involves its interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Acetamide derivatives: Compounds with similar acetamide structures but different substituents.
Pyrido-triazepine derivatives: Compounds with variations in the pyrido-triazepine core.
Uniqueness
Acetamide, 2-chloro-N-(3,4-dihydro-5-oxo-5H-pyrido(2,3-e)(1,3,4)triazepin-2-yl)- is unique due to its specific combination of functional groups and its potential biological activities. This makes it a valuable compound for further research and development in various scientific fields .
Propiedades
Número CAS |
120873-28-1 |
|---|---|
Fórmula molecular |
C9H8ClN5O2 |
Peso molecular |
253.64 g/mol |
Nombre IUPAC |
2-chloro-N-(5-oxo-3,4-dihydropyrido[2,3-e][1,2,4]triazepin-2-yl)acetamide |
InChI |
InChI=1S/C9H8ClN5O2/c10-4-6(16)12-9-13-7-5(2-1-3-11-7)8(17)14-15-9/h1-3H,4H2,(H,14,17)(H2,11,12,13,15,16) |
Clave InChI |
SFLFNVZYOXASHI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(N=C1)N=C(NNC2=O)NC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![[(3S,3aR,6S,6aS)-3-morpholin-4-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15193029.png)

